Benzenecarboximidoyl chloride, N,N'-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
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Overview
Description
Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is a complex organic compound with the molecular formula C28H16Cl2N2O2. It is known for its unique structure, which includes two benzenecarboximidoyl chloride groups attached to a 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- typically involves the reaction of anthracene derivatives with benzenecarboximidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can produce a variety of substituted benzenecarboximidoyl chloride compounds .
Scientific Research Applications
Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibenzimidoyldichloride
- N-[6-[[chloro(phenyl)methylidene]amino]-9,10-dioxoanthracen-2-yl]benzenecarboximidoylchloride
Uniqueness
Benzenecarboximidoyl chloride, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is unique due to its specific structure and the presence of two benzenecarboximidoyl chloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
66214-41-3 |
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Molecular Formula |
C28H16Cl2N2O2 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
N-[6-[[chloro(phenyl)methylidene]amino]-9,10-dioxoanthracen-2-yl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C28H16Cl2N2O2/c29-27(17-7-3-1-4-8-17)31-19-11-13-21-23(15-19)25(33)22-14-12-20(16-24(22)26(21)34)32-28(30)18-9-5-2-6-10-18/h1-16H |
InChI Key |
SXMJAAZDNXOTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=C(C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
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